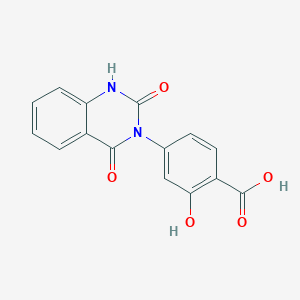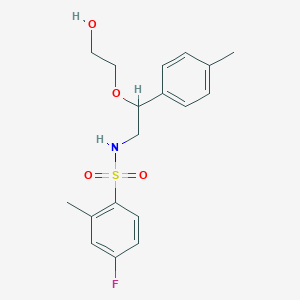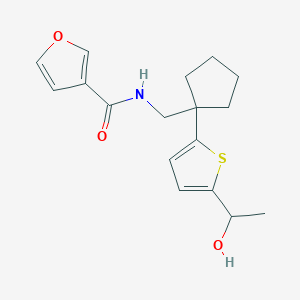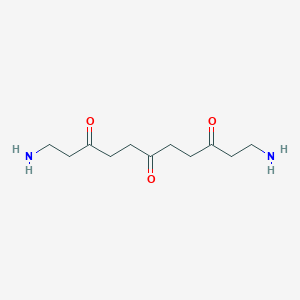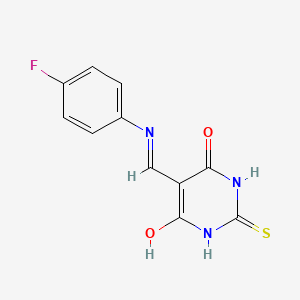
5-(((4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(((4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione” is a chemical compound with the molecular formula C17H11F2N3O2S. Its average mass is 359.350 Da and its monoisotopic mass is 359.054016 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would include its molecular weight, which is 359.350 Da . Other properties such as melting point, boiling point, solubility, and others are not available in the search results.Aplicaciones Científicas De Investigación
Chemical Structure and Synthesis
The chemical structure of 5-(((4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is indicative of a compound that can potentially participate in various chemical reactions due to its functional groups. For instance, compounds with similar structures have been synthesized through condensation reactions involving thiobarbituric acid and different aldehydes in the presence of catalysts like pyridine, showcasing their versatility in organic synthesis. Such reactions often result in the formation of compounds with potential biological activities, owing to the presence of the thioxodihydropyrimidine moiety which is known for its reactivity and ability to interact with biological targets (Asiri & Khan, 2010).
Biological Activities
The structural features of 5-(((4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione suggest it may have biological relevance. Compounds with thioxodihydropyrimidine cores have been explored for various biological activities, including antimicrobial, antifungal, and potential anticancer properties. For example, derivatives of thioxodihydropyrimidine have been evaluated for their antimicrobial activity against a range of pathogens, highlighting the potential utility of these compounds in developing new therapeutic agents (Mohanty et al., 2015).
Application in Materials Science
In addition to biological applications, the unique chemical structure of 5-(((4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and related compounds can be leveraged in materials science. The incorporation of such heterocyclic compounds into polymers or as ligands in metal-organic frameworks (MOFs) could lead to materials with novel properties, including enhanced thermal stability, conductivity, or specific interactions with other molecules, which could be useful in various technological applications (Mallakpour & Rafiee, 2003).
Environmental and Sensing Applications
The reactivity and structural attributes of compounds containing the thioxodihydropyrimidine skeleton also offer potential in environmental monitoring and as chemical sensors. Their ability to interact with metals and other chemical species could be harnessed in the design of sensors for detecting pollutants or in the development of remediation strategies for environmental clean-up (Singh et al., 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O2S/c12-6-1-3-7(4-2-6)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPYEQNWYJKJKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(NC(=S)NC2=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((4-fluorophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


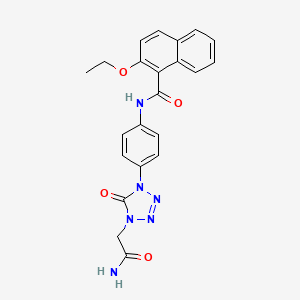
![3-((5-((2,4-dichlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2582684.png)
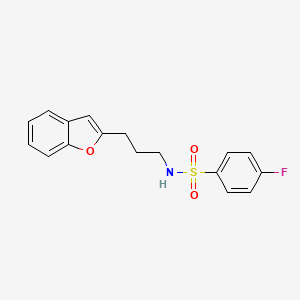
![N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2582688.png)
![Benzyl N-{3-[(3-aminopropyl)carbamoyl]propyl}carbamate hydrochloride](/img/structure/B2582689.png)
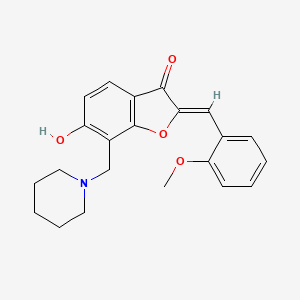

![2-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)propanamide](/img/structure/B2582694.png)
